![molecular formula C19H22IN5O5 B2865724 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 313665-39-3](/img/no-structure.png)

7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

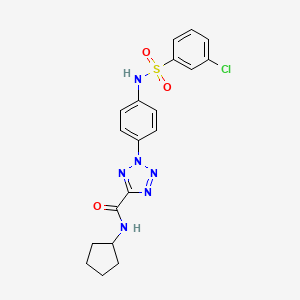

7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione, also known as KMUP-1, is a small molecule compound that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of cancer research, cardiovascular disease, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Cardiovascular and Antiarrhythmic Activity

Research on derivatives similar to the specified compound has demonstrated potential cardiovascular benefits. For example, studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These compounds, particularly those with specific 8-alkylamino substituents, displayed significant antiarrhythmic and hypotensive activities. Their interactions with alpha-adrenoreceptors have also been characterized, indicating their potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).

Polymer Synthesis

Morpholine derivatives have been utilized in the synthesis of polymers with enhanced hydrophilicity. For instance, polymerization of morpholine-2,5-dione derivatives has led to the creation of polymers like poly(glycolic acid-alt-l-aspartic acid), aiming to improve hydrophilicity for potential biomedical applications (Wang & Feng, 1997).

Antimicrobial and Anti-Inflammatory Agents

Studies on morpholine-dione derivatives have also explored their potential as antimicrobial and anti-inflammatory agents. For example, specific cyclodidepsipeptides have been evaluated for their inhibitory activity against xanthine oxidase, showcasing their potential for treating conditions related to excessive uric acid production and inflammation (Šmelcerović et al., 2013).

Antitumor Agents

Research into the synthesis and biological activity of phenolic compounds coupled with purine bases has yielded compounds with promising antitumor properties. These compounds, through their novel structures, have been studied for their ability to inhibit tumor growth, underscoring the potential for developing new antitumor agents (Ma et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione' involves the reaction of 2,6-dioxopurine-3-methyl-8-morpholinyl with 4-iodophenol in the presence of a base to form 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione.", "Starting Materials": [ "2,6-dioxopurine-3-methyl-8-morpholinyl", "4-iodophenol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,6-dioxopurine-3-methyl-8-morpholinyl to a reaction vessel", "Add 4-iodophenol to the reaction vessel", "Add a base (e.g. potassium carbonate) to the reaction vessel", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water or ethanol)", "Dry the solid under vacuum to obtain the desired product" ] } | |

Número CAS |

313665-39-3 |

Fórmula molecular |

C19H22IN5O5 |

Peso molecular |

527.319 |

Nombre IUPAC |

7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

InChI |

InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28) |

Clave InChI |

LEZTXAHWNUELHL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2865642.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)

![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)

![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)